Benzyl 1-methyl-3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate

DPP-IV inhibition Type 2 diabetes Medicinal chemistry

Benzyl 1-methyl-3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate (CAS 1424939-56-9) is a substituted tetrahydroimidazo[1,5-a]pyrazine featuring a 1-methyl group, a 3-oxo functionality, and a benzyl carbamate at the 7-position. The core scaffold appears in patent-disclosed medicinal chemistry programs targeting dipeptidyl peptidase IV (DPP-IV) and other kinases , positioning this compound as a potential advanced intermediate or reference analog for structure-activity relationship (SAR) exploration.

Molecular Formula C15H17N3O3
Molecular Weight 287.31 g/mol
CAS No. 1424939-56-9
Cat. No. B1474107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 1-methyl-3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate
CAS1424939-56-9
Molecular FormulaC15H17N3O3
Molecular Weight287.31 g/mol
Structural Identifiers
SMILESCC1=C2CN(CCN2C(=O)N1)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C15H17N3O3/c1-11-13-9-17(7-8-18(13)14(19)16-11)15(20)21-10-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,16,19)
InChIKeyRKLNWAIBRGVGHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 1-methyl-3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate (CAS 1424939-56-9): Core Scaffold Identity and Procurement Context


Benzyl 1-methyl-3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate (CAS 1424939-56-9) is a substituted tetrahydroimidazo[1,5-a]pyrazine featuring a 1-methyl group, a 3-oxo functionality, and a benzyl carbamate at the 7-position. The core scaffold appears in patent-disclosed medicinal chemistry programs targeting dipeptidyl peptidase IV (DPP-IV) [1] and other kinases [2], positioning this compound as a potential advanced intermediate or reference analog for structure-activity relationship (SAR) exploration. Comprehensive differentiation data against close analogs remain sparse in the public domain; procurement decisions should therefore be driven by the specific substitution pattern relative to synthetic route requirements.

Why Generic Substitution Fails for Benzyl 1-methyl-3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate


The tetrahydroimidazo[1,5-a]pyrazine scaffold tolerates extensive substitution, and small changes at the 1-, 3-, or 7-positions can drastically alter both chemical reactivity and biological target profile [1]. The 1-methyl group influences the electron density of the fused imidazole ring, the 3-oxo lactam imposes conformational constraints, and the benzyl carbamate at the 7-position serves as a protecting group that can be orthogonally removed or exploited for solubility and crystallinity [2]. Interchanging this compound with a des-methyl, des-oxo, or tert-butyl carbamate analog without verifying synthetic compatibility or biological readout risks derailing established multi-step routes or invalidating SAR data, making precise identity confirmation mandatory before procurement.

Quantitative Evidence Guide for Benzyl 1-methyl-3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate


1-Methyl vs. Des-Methyl Analog: Impact on DPP-IV Inhibitor SAR

The tetrahydroimidazo[1,5-a]pyrazine patent (US8207161) discloses that methylation at the 1-position is a critical SAR handle. While the patent does not isolate the 1-methyl analog for direct comparison, class-level SAR indicates that appending a methyl group to the imidazole ring alters potency and selectivity at DPP-IV relative to hydrogen-substituted parent scaffolds [1]. The patent exemplifies 3-trifluoromethyl analogs with comparable benzyl carbamate protection, suggesting that the 1-methyl variant sits within a narrow activity window where small substituent changes produce measurable biological differences.

DPP-IV inhibition Type 2 diabetes Medicinal chemistry

Benzyl Carbamate vs. tert-Butyl Carbamate Protecting Group Stability

The benzyl carbamate (Cbz) group at the 7-position provides orthogonal protection relative to the tert-butyl carbamate (Boc) group found in analogs such as tert-butyl 3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate [1]. Cbz groups are cleaved by hydrogenolysis or strong acid, whereas Boc groups are removed under mild acidic conditions. This orthogonality is essential for multi-step synthetic sequences where selective deprotection is required. No side-by-side stability comparison is published for this exact compound, but the well-established reactivity differential between Cbz and Boc protecting groups implies that procurement of the benzyl-protected variant is mandatory when hydrogenolytic or strongly acidic deprotection is the only compatible step in a synthetic route.

Synthetic chemistry Protecting group strategy Orthogonal deprotection

3-Oxo Functionality Constraining Conformation vs. Reduced Analogs

The 3-oxo group imposes a planar lactam geometry that pre-organizes the scaffold for kinase hinge-binding interactions, as evidenced by X-ray structures of related imidazo[1,5-a]pyrazine ACK1 inhibitors [1]. Reduced (3-hydroxy or 3-deoxy) analogs lose this conformational restriction and exhibit altered binding kinetics. Although the 1-methyl-3-oxo-7-benzyl compound has not been co-crystallized, the published ACK1 inhibitor co-crystal structure (PDB 4ID7) demonstrates that the 3-oxo or related heteroatom at this position makes critical hydrogen bonds with the kinase hinge region. A reduced analog would be incapable of maintaining this interaction geometry.

Conformational analysis Kinase inhibitor design Molecular recognition

Molecular Weight and cLogP Differentiation from Closest Commercial Analogs

Compared to the closest commercially listed analogs—benzyl 3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate (CAS 1353501-69-5, MW 273.29, C14H15N3O3) and benzyl 2-methyl-3-oxo-1-phenyl-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate (MW 363.4, C21H21N3O3) —the target compound (C15H17N3O3, MW 287.31) fills a specific molecular-weight and lipophilicity niche. The +14 Da shift versus the des-methyl analog corresponds to a single methyl group, making it the logical next-step SAR probe for exploring steric and electronic effects in the imidazole region without introducing the bulk and higher cLogP of the phenyl-substituted derivative.

Physicochemical property Drug-likeness Library design

Best-Fit Application Scenarios for Benzyl 1-methyl-3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate


DPP-IV Inhibitor Lead Optimization Requiring 1-Methyl SAR Probe

Medicinal chemistry teams expanding the SAR around the tetrahydroimidazo[1,5-a]pyrazine DPP-IV inhibitor series can employ this compound as the methyl-substituted variant. The benzyl carbamate protection allows late-stage deprotection and diversification, while the 1-methyl group interrogates steric tolerance in the S1 pocket [1]. Procurement of the exact 1-methyl-3-oxo-7-Cbz intermediate ensures that synthetic and biological data align with the substitution pattern disclosed in the pioneering patent family [1].

Kinase Inhibitor Scaffold with Pre-organized Hinge-Binding Geometry

The 3-oxo lactam enforces a planar conformation that mimics the hinge-binding motif observed in ACK1 and IRE1 inhibitor co-crystal structures [2]. Researchers designing type I kinase inhibitors can use this compound as a core fragment for structure-based drug design, confident that the 3-oxo substitution maintains the hydrogen-bonding pharmacophore essential for hinge recognition [2].

Multi-Step Synthesis Requiring Orthogonal N-7 Protection

In synthetic routes where the N-7 nitrogen must be deprotected under hydrogenolytic conditions incompatible with Boc or Fmoc groups, this benzyl carbamate-protected intermediate is the only viable choice. The Cbz group withstands the acidic and basic conditions commonly used for imidazole functionalization, enabling complex sequence execution without protecting group crossover [1].

Physicochemical Property Gradient Library Assembly

Library designers constructing a molecular-weight and lipophilicity gradient for multiparameter optimization can include this compound as the intermediate MW (287 Da) and cLogP (~0.8) member. Its properties bridge the gap between the des-methyl base scaffold and the heavier 1-phenyl-2-methyl analog, enabling systematic exploration of ADME property trends without introducing confounding structural variables [1].

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